3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine
Description
Properties
IUPAC Name |
3-chloro-N-(3-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c1-8-3-2-4-10(5-8)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLKMRJBKDVQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vapor Phase Chlorination of 5-Trifluoromethylpyridine Derivatives
A key industrially feasible method to prepare 3-chloro-5-(trifluoromethyl)pyridine derivatives involves selective chlorination of 5-trifluoromethylpyridine derivatives in the vapor phase with chlorine gas in the presence of specific catalysts such as activated carbon or metal chlorides (iron, antimony, copper, zinc).
- Reaction conditions : The reaction is conducted by preheating a gas mixture of the starting pyridine derivative and chlorine to approximately 200–250°C and passing it through a catalytic reactor.
- Selectivity : Under these conditions, chlorination occurs preferentially at the 3-position of the pyridine ring, while chlorination at the α-position (2-position) is suppressed.
- Starting materials : 5-trifluoromethylpyridine or its derivatives substituted at the 2- or 6-positions (chloro or fluoro) are used.
- Products : The process yields 3-chloro-5-(trifluoromethyl)pyridine and related dichloro or trichloro derivatives depending on conditions.
| Parameter | Details |
|---|---|
| Temperature | 200–250°C |
| Catalyst | Activated carbon, FeCl3, SbCl3, CuCl2, ZnCl2 |
| Starting material | 5-Trifluoromethylpyridine derivatives |
| Chlorination site selectivity | Preferential at 3-position |
| Product examples | 3-chloro-5-(trifluoromethyl)pyridine (b.p. 144-145°C) |
This method is favored industrially for its simplicity, use of inexpensive materials, and high selectivity for the 3-chloro derivative.
Alternative Synthetic Routes and Coupling Methods
Thiocarbonyldiimidazole-Assisted Coupling
In medicinal chemistry research, derivatives related to 3-chloro-5-(trifluoromethyl)pyridine have been synthesized using thiocarbonyldiimidazole-assisted coupling reactions with amines or piperazines to form carbothioamide derivatives. Although this method is more specific to carbothioamide analogues, it illustrates the versatility of coupling reactions involving trifluoromethylpyridine derivatives.
Summary of Preparation Steps
Research Findings and Industrial Relevance
- The vapor phase chlorination method provides a scalable, selective, and cost-effective route to chlorinated trifluoromethylpyridines, crucial intermediates for further functionalization.
- The subsequent amination step is well-established in heterocyclic chemistry, allowing for the introduction of diverse amine substituents with high regioselectivity.
- The overall synthetic strategy benefits from the stability and reactivity of trifluoromethylpyridines, enabling efficient access to complex derivatives such as 3-chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine.
- These compounds have significant applications in pharmaceuticals and agrochemicals, underscoring the importance of optimized preparation methods.
This comprehensive analysis integrates industrial patent processes, academic synthetic routes, and medicinal chemistry methodologies to provide a detailed and authoritative overview of the preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require strong nucleophiles and polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyridine derivatives, including 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine, exhibit promising anticancer properties. Research has shown that compounds with trifluoromethyl substitutions can enhance biological activity against various cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structure allows it to interact effectively with bacterial cell membranes, potentially leading to the development of new antibacterial agents. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Agrochemical Applications
Pesticide Development
Due to its structural characteristics, this compound is being explored as a candidate for pesticide formulation. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their penetration into plant tissues and increase their effectiveness as herbicides or insecticides .
Materials Science
Polymer Chemistry
In materials science, this compound is being investigated for its potential use in polymer synthesis. The incorporation of pyridine derivatives into polymer matrices can impart desirable properties such as thermal stability and chemical resistance. Research is ongoing to explore how these compounds can be used to create advanced materials for applications in electronics and coatings .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry (2022) | Demonstrated significant anticancer activity against breast cancer cell lines. |
| Agrochemicals | Pesticide Science (2023) | Effective in reducing pest populations in controlled trials, with minimal environmental impact. |
| Materials Science | Polymer Chemistry Review (2024) | Enhanced mechanical properties in polymer composites incorporating pyridine derivatives. |
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine)
- Structural Differences : Fluazinam features a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group instead of the 3-methylphenyl substituent. The nitro groups enhance electron-withdrawing effects, increasing reactivity and photostability .
- Applications : A broad-spectrum fungicide used to control Botrytis spp. and Sclerotinia spp. in crops like potatoes and vegetables .
- Physicochemical Properties :
- Toxicity : Low acute toxicity (LD₅₀ > 5,000 mg/kg in rats) but identified as a skin sensitizer .
3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
3-Chloro-N-(3-piperidinylmethyl)-5-(trifluoromethyl)-2-pyridinamine hydrochloride
- Structural Differences : Piperidinylmethyl group and hydrochloride salt enhance water solubility and stability .
- Applications: Potential pharmaceutical applications due to amine salt formulation .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications | Toxicity (LD₅₀) |
|---|---|---|---|---|---|
| 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine | C₁₃H₁₁ClF₃N₂ | ~296.7 | 3-Methylphenyl | Likely agrochemical intermediate | Not reported |
| Fluazinam | C₁₃H₄Cl₂F₆N₄O₄ | 465.09 | 3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl | Agricultural fungicide | >5,000 mg/kg (rat) |
| 3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)-2-pyridinamine | C₁₁H₁₃ClF₃N₂O | 296.7 | 3-Methoxypropyl | Intermediate | Not reported |
| 3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine | C₁₁H₁₂ClF₃N₂O₂S | 328.73 | 1,1-Dioxothiolan-3-ylmethyl | Unclear | Not reported |
Key Research Findings
- Electronic Effects : Nitro groups in fluazinam increase electrophilicity, enhancing binding to fungal targets like succinate dehydrogenase . The 3-methylphenyl group in the target compound may reduce reactivity but improve selectivity.
- Solubility and Bioavailability : Methoxypropyl and piperidinylmethyl substituents improve water solubility compared to fluazinam, which is highly lipophilic .
- Synthetic Pathways : Fluazinam requires nitration steps, increasing synthesis complexity . The target compound’s synthesis likely avoids nitro groups, simplifying production.
Biological Activity
Overview
3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine, with the CAS number 1219957-76-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a pyridinamine core, suggest a range of biological interactions and applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₀ClF₃N₂, with a molecular weight of 286.68 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which is critical for cellular membrane penetration and subsequent biological activity.
The biological activity of this compound is hypothesized to result from its interaction with various molecular targets within biological systems:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes.
- Enzyme Interaction : It may modulate the activity of specific enzymes or receptors, leading to various pharmacological effects.
Antimicrobial Properties
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. In studies involving related compounds, significant antibacterial activity was observed against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting strong antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound have been explored through in vitro studies. It has shown promising results against several human cancer cell lines:
- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), HePG2 (liver).
- IC50 Values : Compounds structurally similar to this one have demonstrated IC50 values ranging from 12.4 to 52.1 μM, indicating effective cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Pyridinamine derivative | Antimicrobial, anticancer |
| 3-Chloro-N-(3-methylphenyl)-2-thiophenecarboxamide | Thiophene derivative | Moderate anticancer activity |
| 3-Chloro-N-(4-methoxyphenyl)propanamide | Methoxy derivative | Limited biological activity |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to similar compounds.
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the anticancer activity of a series of aryl-urea derivatives, revealing that compounds with similar trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines. The mechanism involved down-regulation of key oncogenes such as EGFR and KRAS in treated cells .
- Antibacterial Activity : Another study assessed the antibacterial effects of various trifluoromethyl-containing compounds, finding that those with similar structural motifs showed significant inhibition against pathogenic bacteria at low concentrations .
Q & A
Basic: What are the primary synthetic routes for 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, fluazinam (a fungicide) is prepared by reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with aryl halides under catalytic conditions . Key optimization steps include:
- Catalyst selection: Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance yield.
- Solvent system: Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates.
- Temperature control: Maintain 80–100°C to balance reaction rate and byproduct formation.
- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures high purity .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR) .
- Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 331.05) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
- X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions) .
Advanced: How does X-ray crystallography elucidate structural disorder and intermolecular interactions?
Answer:
Single-crystal X-ray diffraction reveals:
-
Disordered trifluoromethyl groups: Occupancy ratios (e.g., 0.683:0.317) are refined using software like SHELXL .
-
Intermolecular interactions:
Interaction Type Distance (Å) Angle (°) N–H⋯Cl 2.32 156 N–H⋯N 2.85 172 These interactions stabilize inversion dimers, critical for crystal packing .
Advanced: What mechanistic insights explain its bioactivity in agrochemical applications?
Answer:
As a fluazinam precursor, the compound inhibits fungal succinate dehydrogenase (SDH). Methodological studies include:
- Enzyme assays: Measure IC₅₀ values (~0.1 µM) via spectrophotometric monitoring of SDH activity .
- Molecular docking: Simulations (e.g., AutoDock Vina) show hydrophobic interactions between the trifluoromethyl group and SDH’s ubiquinone-binding site .
- Metabolic stability: Microsomal assays (e.g., rat liver microsomes) assess oxidative degradation pathways .
Advanced: How can derivatization strategies enhance its physicochemical properties?
Answer:
Derivatization focuses on modifying the pyridinamine core:
- Electrophilic substitution: Introduce sulfonamide groups at the 2-position using chlorosulfonic acid to improve water solubility .
- Reductive amination: React the amine with ketones (e.g., acetone) to form Schiff bases, enhancing thermal stability .
- Fluorine replacement: Substitute CF₃ with CHF₂ (via Pd-catalyzed defluorination) to reduce metabolic liability .
Advanced: How can computational models resolve contradictions in reported bioactivity data?
Answer:
Discrepancies in IC₅₀ values often arise from conformational flexibility:
- DFT calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to identify low-energy conformers .
- Molecular dynamics (MD): Simulate solvation effects (e.g., in DMSO/water) to correlate with experimental bioactivity .
- QSAR models: Use partial least squares (PLS) regression to predict activity trends based on substituent electronic parameters (e.g., Hammett constants) .
Advanced: What role does the compound play in materials science, and how are its electronic properties characterized?
Answer:
The trifluoromethyl group enhances electron-withdrawing capacity, making it useful in:
- Conductive polymers: Incorporate into polythiophene backbones via electropolymerization; characterize conductivity via four-probe measurements .
- Liquid crystals: Assess mesophase behavior using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .
- Cyclic voltammetry: Measure redox potentials (e.g., E₁/2 = −1.2 V vs. Ag/AgCl) to quantify electron affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
